molecular formula C9H8Br2O B13710518 2,2-Dibromo-1-(3-methylphenyl)ethanone

2,2-Dibromo-1-(3-methylphenyl)ethanone

Cat. No.: B13710518
M. Wt: 291.97 g/mol
InChI Key: FRMQYDOISAHOTF-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3-methylphenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a 3-methylphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-methylphenyl)ethanone can be achieved through the bromination of 1-(3-methylphenyl)ethanone. One common method involves the use of bromine in the presence of a solvent such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve a one-pot strategy using ammonium bromide and oxone as reagents. This method is advantageous due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1-(3-methylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Scientific Research Applications

2,2-Dibromo-1-(3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(3-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,2-Dibromo-1-(2-methylphenyl)ethanone
  • 2,2-Dibromo-1-(4-methylphenyl)ethanone
  • 2,2-Dibromo-1-(3,5-dimethylphenyl)ethanone

Comparison: 2,2-Dibromo-1-(3-methylphenyl)ethanone is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting point, and reactivity patterns .

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

2,2-dibromo-1-(3-methylphenyl)ethanone

InChI

InChI=1S/C9H8Br2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3

InChI Key

FRMQYDOISAHOTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(Br)Br

Origin of Product

United States

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